molecular formula C20H19F2N5O2 B2860371 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705560-63-9

2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2860371
CAS No.: 1705560-63-9
M. Wt: 399.402
InChI Key: CMMPFWSQGVAFSS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the 2,4-Difluorophenyl Intermediate:

    Synthesis of the Pyrazin-2-yl-1,2,4-oxadiazole Moiety: This is achieved through cyclization reactions involving hydrazides and nitriles.

    Coupling Reactions: The final step involves coupling the 2,4-difluorophenyl intermediate with the pyrazin-2-yl-1,2,4-oxadiazole moiety using a piperidine linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the oxadiazole moiety.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and oxadiazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(3-(piperidin-1-yl)ethanone: Lacks the oxadiazole moiety.

    1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: Lacks the fluorinated aromatic ring.

Uniqueness

The presence of both the fluorinated aromatic rings and the oxadiazole moiety in 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone makes it unique compared to similar compounds. This combination enhances its potential biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-15-4-3-14(16(22)10-15)9-19(28)27-7-1-2-13(12-27)8-18-25-20(26-29-18)17-11-23-5-6-24-17/h3-6,10-11,13H,1-2,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPFWSQGVAFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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